molecular formula C18H32O2 B13143452 (10E,13R)-13-Hexyloxacyclotridec-10-en-2-one

(10E,13R)-13-Hexyloxacyclotridec-10-en-2-one

Cat. No.: B13143452
M. Wt: 280.4 g/mol
InChI Key: MLZOTJKUDBBLDQ-QJWNTBNXSA-N
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Description

(10E,13R)-13-Hexyloxacyclotridec-10-en-2-one is an organic compound with the molecular formula C18H32O2. It is a member of the oxacyclotridecane family, characterized by a 13-membered ring containing an oxygen atom. This compound is notable for its unique structure, which includes a hexyl side chain and a double bond at the 10th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10E,13R)-13-Hexyloxacyclotridec-10-en-2-one typically involves the cyclization of a linear precursor. One common method is the ring-closing metathesis (RCM) reaction, which uses a ruthenium-based catalyst to form the 13-membered ring. The reaction conditions often include:

    Catalyst: Grubbs’ catalyst

    Solvent: Dichloromethane (DCM)

    Temperature: Room temperature

    Reaction Time: Several hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. This method allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(10E,13R)-13-Hexyloxacyclotridec-10-en-2-one can undergo various chemical reactions, including:

    Oxidation: The double bond can be oxidized to form epoxides or diols.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hexyl side chain can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for reducing the carbonyl group.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Epoxides: Formed from the oxidation of the double bond.

    Alcohols: Formed from the reduction of the carbonyl group.

    Brominated Compounds: Formed from the substitution of the hexyl side chain.

Scientific Research Applications

(10E,13R)-13-Hexyloxacyclotridec-10-en-2-one has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (10E,13R)-13-Hexyloxacyclotridec-10-en-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and alter their activity, leading to various biological effects. The pathways involved may include:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, affecting metabolic pathways.

    Signal Transduction: It can modulate signal transduction pathways by interacting with receptors.

Comparison with Similar Compounds

Similar Compounds

    (10E,13R)-13-Hexyloxacyclotridec-10-en-2-one: Unique due to its specific stereochemistry and functional groups.

    Other Oxacyclotridecanes: Similar in structure but may differ in side chains and functional groups.

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H32O2

Molecular Weight

280.4 g/mol

IUPAC Name

(10Z,13R)-13-hexyl-1-oxacyclotridec-10-en-2-one

InChI

InChI=1S/C18H32O2/c1-2-3-4-11-14-17-15-12-9-7-5-6-8-10-13-16-18(19)20-17/h9,12,17H,2-8,10-11,13-16H2,1H3/b12-9-/t17-/m1/s1

InChI Key

MLZOTJKUDBBLDQ-QJWNTBNXSA-N

Isomeric SMILES

CCCCCC[C@@H]1C/C=C\CCCCCCCC(=O)O1

Canonical SMILES

CCCCCCC1CC=CCCCCCCCC(=O)O1

Origin of Product

United States

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